6-[(3,4-Difluoroanilino)-oxomethyl]-1-cyclohex-3-enecarboxylic acid
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Overview
Description
6-[(3,4-difluoroanilino)-oxomethyl]-1-cyclohex-3-enecarboxylic acid is an anilide.
Scientific Research Applications
Analytical Methods and Environmental Fate
Research on analytical methods and the environmental fate of fluorinated compounds highlights the complexity and necessity of advanced techniques for understanding their behavior and impact. Studies such as those by Ilyasov et al. (2020) on the ABTS/PP decolorization assay for antioxidant capacity showcase the depth of analysis required for such compounds, indicating potential applications in evaluating the antioxidant properties of complex molecules, including fluorinated ones (Ilyasov et al., 2020). Moreover, the microbial degradation of polyfluoroalkyl chemicals reviewed by Liu and Avendaño (2013) delves into the environmental fate of these substances, suggesting that research on "6-[(3,4-Difluoroanilino)-oxomethyl]-1-cyclohex-3-enecarboxylic acid" might also explore biodegradation pathways and environmental persistence (Liu & Avendaño, 2013).
Health Risks and Toxicity Assessment
Investigations into the health risks associated with perfluoroalkyl acids and their derivatives, like those by Lau et al. (2004), offer a template for assessing the potential toxicological impacts of complex fluorinated compounds, including "6-[(3,4-Difluoroanilino)-oxomethyl]-1-cyclohex-3-enecarboxylic acid." These studies underline the importance of understanding the developmental and chronic toxicity to inform risk assessments and regulatory standards (Lau et al., 2004).
Synthesis and Chemical Transformations
The synthesis and transformation of complex organic molecules, as reviewed in works on indole synthesis and the selective oxidation of cyclohexene, provide insights into chemical reactions and mechanisms that could be relevant for manipulating "6-[(3,4-Difluoroanilino)-oxomethyl]-1-cyclohex-3-enecarboxylic acid." Such research might be applicable in devising synthetic routes or understanding the reactivity of this compound within various chemical contexts (Taber & Tirunahari, 2011).
properties
Product Name |
6-[(3,4-Difluoroanilino)-oxomethyl]-1-cyclohex-3-enecarboxylic acid |
---|---|
Molecular Formula |
C14H13F2NO3 |
Molecular Weight |
281.25 g/mol |
IUPAC Name |
6-[(3,4-difluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H13F2NO3/c15-11-6-5-8(7-12(11)16)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-2,5-7,9-10H,3-4H2,(H,17,18)(H,19,20) |
InChI Key |
VIOGDFJFJUBWAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC(=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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